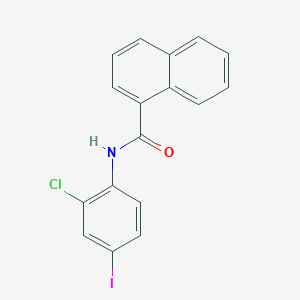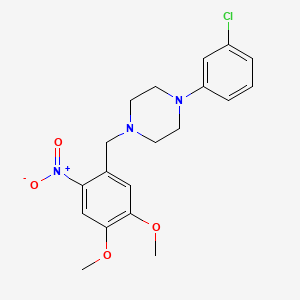![molecular formula C23H23N3O2 B5976112 1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5976112.png)
1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide involves its ability to inhibit the activity of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, the compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to have various biochemical and physiological effects in the body. The compound has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which can improve mood and reduce symptoms of depression. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments include its ability to selectively inhibit specific enzymes and receptors in the body, its potential as a drug candidate, and its various biochemical and physiological effects. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One direction is to further explore its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on the body. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Synthesemethoden
The synthesis of 1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide involves the reaction of 2-(3-pyridinyloxy)benzaldehyde with benzylamine in the presence of proline as a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the resulting product is purified through crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been studied for its potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-benzyl-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-23(21-12-7-15-26(21)17-18-8-2-1-3-9-18)25-20-11-4-5-13-22(20)28-19-10-6-14-24-16-19/h1-6,8-11,13-14,16,21H,7,12,15,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWLWWYTFXWPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5976036.png)
![3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5976042.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5976051.png)
![ethyl (4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B5976062.png)
![5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5976064.png)

![3-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976081.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976084.png)

![{3-(3-chlorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5976093.png)
![4-[2-(4-ethylphenoxy)ethyl]morpholine](/img/structure/B5976101.png)

![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B5976116.png)